(3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid
Overview
Description
(3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its boronic acid group and a bromophenyl carbamoyl moiety, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromophenyl isocyanate with phenylboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or toluene is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the boronic acid to boronic alcohols.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acids.
Boronic Alcohols: Resulting from the reduction of boronic acids.
Substituted Phenyl Rings: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibitors and biomolecular interactions.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: In the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid exerts its effects involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role as a catalyst or inhibitor. The bromophenyl carbamoyl moiety can engage in electrophilic aromatic substitution reactions, further expanding its utility in chemical processes.
Comparison with Similar Compounds
(3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid is unique due to its combination of boronic acid and bromophenyl carbamoyl groups. Similar compounds include:
Phenylboronic Acid: Lacks the bromophenyl carbamoyl group.
4-Bromophenyl Isocyanate: Lacks the boronic acid group.
Boronic Esters: Similar boronic acid derivatives but without the bromophenyl carbamoyl group.
These compounds differ in their reactivity and applications, highlighting the distinctiveness of this compound.
Properties
IUPAC Name |
[3-[(4-bromophenyl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrNO3/c15-11-4-6-12(7-5-11)16-13(17)9-2-1-3-10(8-9)14(18)19/h1-8,18-19H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIUHKZUVGVPGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656883 | |
Record name | {3-[(4-Bromophenyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-28-5 | |
Record name | B-[3-[[(4-Bromophenyl)amino]carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874288-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(4-Bromophenyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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